1-(2-Fluoro-3-methylbenzyl)piperazine
CAS No.:
Cat. No.: VC18251541
Molecular Formula: C12H17FN2
Molecular Weight: 208.27 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C12H17FN2 |
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Molecular Weight | 208.27 g/mol |
IUPAC Name | 1-[(2-fluoro-3-methylphenyl)methyl]piperazine |
Standard InChI | InChI=1S/C12H17FN2/c1-10-3-2-4-11(12(10)13)9-15-7-5-14-6-8-15/h2-4,14H,5-9H2,1H3 |
Standard InChI Key | IWCQORJDKLBZIE-UHFFFAOYSA-N |
Canonical SMILES | CC1=C(C(=CC=C1)CN2CCNCC2)F |
Introduction
Structural Characteristics and Chemical Identity
Molecular Architecture
1-(2-Fluoro-3-methylbenzyl)piperazine consists of a six-membered piperazine ring (C₄H₁₀N₂) substituted at one nitrogen atom with a 2-fluoro-3-methylbenzyl group. The benzyl moiety introduces steric and electronic modifications that influence the compound’s reactivity and biological interactions. Key structural features include:
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Fluorine substitution: The electronegative fluorine atom at the 2-position alters electron distribution in the aromatic ring, potentially enhancing metabolic stability and binding affinity to biological targets .
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Methyl group: The 3-methyl substituent contributes to lipophilicity, affecting membrane permeability and pharmacokinetic properties.
The molecular formula is C₁₂H₁₅FN₂, with a calculated molecular weight of 206.26 g/mol.
Table 1: Predicted Physicochemical Properties
Property | Value |
---|---|
Molecular Weight | 206.26 g/mol |
LogP (Partition Coefficient) | ~2.1 (estimated) |
Solubility | Moderate in organic solvents (e.g., DCM, DMF) |
Melting Point | Not experimentally determined |
Synthetic Methodologies
General Synthesis Strategy
The synthesis of 1-(2-Fluoro-3-methylbenzyl)piperazine likely follows established protocols for N-alkylation of piperazine. A representative route involves:
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Preparation of 2-fluoro-3-methylbenzyl chloride: Chlorination of 2-fluoro-3-methylbenzyl alcohol using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).
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N-Alkylation of Piperazine: Reacting piperazine with 2-fluoro-3-methylbenzyl chloride in a polar aprotic solvent (e.g., dimethylformamide, DMF) under basic conditions (e.g., potassium carbonate, K₂CO₃) to facilitate nucleophilic substitution.
Reaction Conditions:
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Temperature: 80–100°C
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Duration: 12–24 hours
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Yield Optimization: Excess piperazine (2–3 equivalents) minimizes di-alkylation byproducts.
Table 2: Key Reaction Parameters
Parameter | Condition |
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Solvent | DMF or acetonitrile |
Base | K₂CO₃ or NaHCO₃ |
Molar Ratio (Piperazine:Benzyl chloride) | 2:1 |
Purification and Characterization
Crude product purification typically involves:
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Liquid-liquid extraction to remove unreacted starting materials.
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Column chromatography (silica gel, ethyl acetate/hexane eluent) for isolation.
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Analytical confirmation via nuclear magnetic resonance (¹H/¹³C NMR) and high-resolution mass spectrometry (HRMS) .
Pharmacological Profile and Mechanisms of Action
Neurotransmitter Interactions
Piperazine derivatives are known to modulate monoaminergic systems. While direct data for 1-(2-Fluoro-3-methylbenzyl)piperazine are unavailable, structurally similar compounds exhibit:
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Serotonin (5-HT) receptor agonism/antagonism: Substituted benzylpiperazines often target 5-HT₁A and 5-HT₂A receptors, influencing mood and perception .
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Dopamine reuptake inhibition: Enhanced dopaminergic signaling correlates with stimulant effects observed in analogs like benzylpiperazine (BZP) .
Table 3: Comparative Pharmacological Activities of Piperazine Derivatives
Compound | Primary Target | Effect |
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BZP | Dopamine transporter | Stimulant |
TFMPP | 5-HT₁B/₁D receptors | Hallucinogenic |
mCPP | 5-HT₂C receptors | Anxiogenic |
Metabolic Pathways
Predicted metabolism involves:
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Hepatic oxidation: Cytochrome P450 (CYP3A4/2D6)-mediated hydroxylation of the benzyl ring or methyl group.
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Glucuronidation: Conjugation of hydroxylated metabolites for renal excretion .
Toxicological Considerations
Acute and Chronic Toxicity
Piperazine derivatives pose significant health risks, as evidenced by studies on analogs :
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Cardiotoxicity: Mitochondrial dysfunction and calcium homeostasis disruption in cardiac cells, leading to arrhythmias .
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Neurotoxicity: Reactive oxygen species (ROS) generation and caspase-3 activation in glial cells, inducing apoptosis .
Clinical Case Reports (Analog Data)
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BZP/TFMPP mixtures: Associated with seizures, hyperthermia, and serotonin syndrome .
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mCPP: Linked to anxiety, insomnia, and withdrawal symptoms .
Analytical Detection Methods
Chromatographic Techniques
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Gas chromatography-mass spectrometry (GC-MS): Effective for volatile derivatives after derivatization (e.g., silylation) .
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Liquid chromatography-tandem MS (LC-MS/MS): Preferred for quantifying low concentrations in biological matrices .
Spectroscopic Characterization
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¹H NMR (CDCl₃): Expected signals include δ 2.5–3.5 ppm (piperazine protons) and δ 6.7–7.2 ppm (aromatic protons) .
Applications and Research Implications
Preclinical Research
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Neuroscience: Tool compound for studying serotonin/dopamine interplay in reward pathways.
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Drug discovery: Scaffold for developing selective receptor modulators with improved safety profiles.
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